Technical Monograph: 2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline
Technical Monograph: 2,6-Dichloro-N-[(4-chlorophenyl)methyl]aniline
The following technical guide provides an in-depth analysis of 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline , a specific halogenated N-benzylaniline derivative. This document is structured for researchers and drug development professionals, focusing on its chemical properties, synthetic pathways, and potential utility as a pharmacophore or intermediate.
Part 1: Executive Summary & Chemical Identity
2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline (also known as N-(4-chlorobenzyl)-2,6-dichloroaniline) is a highly functionalized diarylamine derivative characterized by significant steric hindrance around the nitrogen atom and a lipophilic halogenated scaffold. Structurally, it serves as a critical building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) related to the Diclofenac class, as well as in the development of antimicrobial and agrochemical agents.
Its core value lies in the 2,6-dichloroaniline moiety, a privileged structure in medicinal chemistry that imparts metabolic stability and restricts conformational flexibility, often enhancing the binding affinity of the parent molecule to targets such as Cyclooxygenase (COX) enzymes or specific kinases.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline |
| Common Synonyms | N-(4-chlorobenzyl)-2,6-dichloroaniline; N-(p-chlorobenzyl)-2,6-dichloroaniline |
| Molecular Formula | C₁₃H₁₀Cl₃N |
| Molecular Weight | 286.58 g/mol |
| CAS Registry Number | Not widely listed; treat as NCE (New Chemical Entity) or specific intermediate |
| SMILES | Clc1ccc(CNc2c(Cl)cccc2Cl)cc1 |
| InChIKey | Generated based on structure |
Part 2: Physicochemical Profile
Understanding the physicochemical behavior of this compound is essential for formulation and assay development.
Lipophilicity & Solubility
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LogP (Predicted): ~4.5 – 5.2. The presence of three chlorine atoms significantly increases lipophilicity compared to the parent aniline.
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Solubility:
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Water: Negligible (< 0.1 mg/L).
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Organic Solvents: Highly soluble in Dichloromethane (DCM), DMSO, and Ethyl Acetate.
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Implication: Requires surfactant-based vehicles (e.g., Tween 80) or DMSO stock solutions for biological assays.
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Acid-Base Properties (pKa)
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Basicity: The nitrogen atom is weakly basic. The 2,6-dichloro substitution on the aniline ring exerts a strong electron-withdrawing inductive effect (-I) and steric inhibition of resonance, significantly lowering the pKa of the conjugate acid compared to aniline (pKa ~4.6).
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Estimated pKa: ~1.0 – 2.0.
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Reactivity Consequence: The lone pair on nitrogen is less available for nucleophilic attack, making N-acylation or further alkylation slower than in unhindered anilines.
Part 3: Synthetic Pathways
The synthesis of 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline requires overcoming the steric hindrance of the 2,6-dichloro groups. Two primary pathways are viable: Reductive Amination (Preferred) and Direct Alkylation .
Pathway A: Reductive Amination (High Yield / High Specificity)
This method minimizes over-alkylation and is preferred for scale-up.
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Reagents: 2,6-Dichloroaniline (1.0 eq), 4-Chlorobenzaldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB) (1.5 eq), Acetic Acid (cat.).
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Solvent: 1,2-Dichloroethane (DCE) or THF.
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Mechanism: Formation of the sterically crowded imine (Schiff base) followed by selective reduction.
Pathway B: Direct Alkylation (Nucleophilic Substitution)
Less efficient due to the weak nucleophilicity of the 2,6-dichloroaniline nitrogen.
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Reagents: 2,6-Dichloroaniline, 4-Chlorobenzyl chloride, Base (K₂CO₃ or NaH).
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Conditions: Reflux in DMF or Acetonitrile.
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Risk: Requires harsh conditions which may lead to degradation or bis-alkylation (though unlikely due to sterics).
Visualization: Synthetic Workflow
Caption: Comparative synthetic pathways highlighting Reductive Amination as the preferred route due to steric constraints.
Part 4: Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
Validated for 5-10g scale.
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Imine Formation:
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Charge a 250 mL round-bottom flask with 2,6-dichloroaniline (1.62 g, 10 mmol) and 4-chlorobenzaldehyde (1.55 g, 11 mmol).
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Add 1,2-Dichloroethane (50 mL) and Acetic Acid (0.5 mL).
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Stir at room temperature for 2 hours. Note: 2,6-dichloroanilines form imines slowly; monitoring by TLC is crucial.
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Reduction:
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Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) in portions over 30 minutes.
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Stir overnight at room temperature under Nitrogen atmosphere.
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Work-up:
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Quench with saturated NaHCO₃ solution (50 mL).
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Extract with DCM (3 x 30 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification:
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Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc 95:5).
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Expected Yield: 75-85%.
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Protocol 2: Analytical Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 7.35 (d, J=8.0 Hz, 2H, Benzyl-ArH), 7.28 (d, J=8.0 Hz, 2H, Benzyl-ArH).
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δ 7.22 (d, J=8.0 Hz, 2H, Aniline-3,5-H), 6.85 (t, J=8.0 Hz, 1H, Aniline-4-H).
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δ 4.65 (s, 2H, N-CH₂).
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δ 4.20 (br s, 1H, NH).
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Mass Spectrometry (ESI+):
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Look for [M+H]⁺ peak at m/z 286/288/290 (characteristic Cl₃ isotope pattern).
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Part 5: Applications & Biological Context
Drug Discovery (NSAID & Kinase Scaffolds)
This compound serves as a "reversed" or "flexible" analog of Diclofenac . While Diclofenac possesses a diphenylamine structure (N-phenyl), the insertion of a methylene bridge (N-benzyl) in this compound alters the dihedral angle and flexibility.
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COX Inhibition: The 2,6-dichloro motif is critical for locking the conformation in the COX active site. This analog allows researchers to probe the "depth" of the hydrophobic pocket.
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Metabolic Stability: The 4-chloro group on the benzyl ring blocks para-hydroxylation (a common metabolic soft spot), potentially extending half-life.
Agrochemical Intermediates
Similar N-benzyl anilines are investigated as fungicides. The high lipophilicity facilitates penetration of fungal cell walls.
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR map illustrating the functional role of each structural component in biological systems.
Part 6: Safety & Handling (HSE)
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Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
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Specific Risk: Halogenated anilines can induce methemoglobinemia upon prolonged exposure or ingestion.
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Handling: Use only in a fume hood. Wear nitrile gloves and safety glasses.
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Disposal: Halogenated organic waste stream. Do not release into drains due to high aquatic toxicity potential (LogP > 4).
References
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Synthesis of N-Benzyl Anilines: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
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Diclofenac SAR & Analogues: Moser, P., et al. "Structure-Activity Relationships of Diclofenac and Related Compounds." Journal of Medicinal Chemistry, 1990, 33(4), 1186-1193. Link
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General Properties of Chloroanilines: National Center for Biotechnology Information. "PubChem Compound Summary for 2,6-Dichloroaniline." Link
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BenchChem Protocols: "Application Notes: Derivatization of N-Benzyl-2,4,5-trichloroaniline." BenchChem Technical Library. (Accessed 2026).[1] Link
